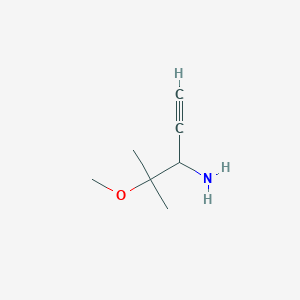

4-Methoxy-4-methylpent-1-yn-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-4-methylpent-1-yn-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-6(8)7(2,3)9-4/h1,6H,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURSVCZFHARVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C#C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Methoxy 4 Methylpent 1 Yn 3 Amine

Reactivity of the Alkyne Moiety in 4-Methoxy-4-methylpent-1-yn-3-amine

The terminal alkyne in 4-Methoxy-4-methylpent-1-yn-3-amine is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.

Hydroamination and Carbometallation Reactions

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, known as hydroamination, is a well-established transformation for alkynes. In the context of 4-Methoxy-4-methylpent-1-yn-3-amine, this can occur in an intramolecular fashion, leading to cyclic products, or intermolecularly with other amines. Base-mediated hydroamination of propargylamines with isothiocyanates, for instance, leads to the formation of imidazole-2-thiones through a 5-exo-dig cycloisomerization. acs.orgacs.org Similarly, gold-catalyzed hydroamination of related propargylic alcohols with anilines yields 3-hydroxyimines. ucl.ac.uknih.gov These reactions are typically regioselective and provide a direct route to functionalized heterocyclic systems.

Carbometallation: This reaction involves the addition of an organometallic reagent across the alkyne. The reaction of propargylic alcohols with Grignard reagents in the presence of a copper(I) chloride catalyst results in the stereoselective formation of polysubstituted allylic alcohols. rsc.org Iron-catalyzed carbomagnesiation of propargylic and homopropargylic alcohols also proceeds with high regio- and stereoselectivity to generate tri- and tetrasubstituted olefins. nih.gov These methods offer a powerful tool for the construction of complex carbon skeletons from simple alkyne precursors.

Table 1: Examples of Hydroamination and Carbometallation Reactions on Propargylamine (B41283) Analogs

| Reaction | Substrate Type | Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Hydroamination | Propargylamine | Isothiocyanate | Base (e.g., NaOtBu) | Imidazole-2-thione | acs.org |

| Hydroamination | Propargylamide | Amine | Zn(OTf)₂ | Imidazole | rsc.org |

| Carbometallation | Propargylic Alcohol | Grignard Reagent | CuCl | Allylic Alcohol | rsc.org |

| Carbometallation | Propargylic Alcohol | Grignard Reagent | Fe(acac)₃ | Allylic Alcohol | nih.gov |

Cycloaddition Chemistry (e.g., Click Chemistry involving alkyne)

The terminal alkyne of 4-Methoxy-4-methylpent-1-yn-3-amine is an ideal participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. libretexts.org The resulting triazole ring is a stable and versatile linker in medicinal chemistry and materials science. nih.gov

Beyond click chemistry, alkynes can participate in other cycloaddition reactions, such as [3+2] cycloadditions with various partners to form a range of five-membered heterocycles. researchgate.netresearchgate.net For example, the reaction of alkynes with indolizines can lead to complex polycyclic systems. researchgate.net

Olefin Metathesis Involving Alkyne Derivatives

While olefin metathesis traditionally involves the redistribution of carbon-carbon double bonds, alkyne metathesis provides a complementary tool for the formation of new triple bonds. More relevant to 4-Methoxy-4-methylpent-1-yn-3-amine would be its conversion to a diene derivative, which could then participate in ring-closing metathesis (RCM) to form cyclic structures. This indirect approach highlights the versatility of the alkyne as a synthetic handle for further transformations.

Reactivity of the Amine Functional Group

The primary amine group in 4-Methoxy-4-methylpent-1-yn-3-amine is a potent nucleophile and can undergo a wide array of reactions to form various derivatives.

Nucleophilic Reactions and Derivatization Strategies

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to react with a variety of electrophiles. Common derivatization strategies include acylation, alkylation, and sulfonylation to introduce new functional groups and modify the properties of the molecule. The nucleophilic character of propargylamines is well-documented, with reactions involving addition to various electrophiles. thieme-connect.com For instance, tertiary propargylic amines can undergo nucleophilic addition to arynes, followed by a acs.orgtandfonline.com-sigmatropic rearrangement. rsc.org

Applications of 4 Methoxy 4 Methylpent 1 Yn 3 Amine As a Synthetic Building Block

Precursor in the Synthesis of Specialized Chemical Structures

Without any available research to cite, the generation of content for these sections would be speculative and would not meet the quality and accuracy standards required.

Derivatives with Modified Alkyne, Amine, or Ether Moieties

The independent or sequential modification of the alkyne, amine, and ether groups of 4-Methoxy-4-methylpent-1-yn-3-amine could lead to a diverse library of novel compounds.

Alkyne Moiety Modifications: The terminal alkyne is a particularly attractive site for elaboration. It can readily undergo:

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce aromatic or olefinic substituents.

Click Chemistry: Copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to form triazoles, which are valuable isosteres in medicinal chemistry.

Mannich-Type Reactions: Condensation with an aldehyde and a secondary amine to yield more complex propargylamines.

Alkynylation: Deprotonation with a strong base followed by reaction with an electrophile, such as an alkyl halide or a carbonyl compound.

Amine Moiety Modifications: The secondary amine provides a nucleophilic center that can be functionalized through:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce new carbon chains.

N-Acylation: Treatment with acid chlorides or anhydrides to form amides, which can alter the electronic and steric properties of the molecule.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in pharmaceuticals.

Ether Moiety Modifications: The tertiary methoxy (B1213986) group is the most robust of the three functionalities. However, under forcing acidic conditions, typically using strong Lewis or Brønsted acids, it could be cleaved to unmask a tertiary alcohol. This would provide another point for diversification, allowing for esterification, etherification, or oxidation.

A summary of these potential modifications is presented in the interactive table below.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Alkyne | Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu Co-catalyst, Base | Internal Alkyne |

| Alkyne | Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) or Ru Catalyst | 1,2,3-Triazole |

| Alkyne | Mannich Reaction | Aldehyde, Secondary Amine, Cu or Ag Catalyst | Substituted Propargylamine (B41283) |

| Amine | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| Amine | N-Acylation | Acid Chloride/Anhydride, Base | Amide |

| Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine |

| Ether | Cleavage | Strong Acid (e.g., HBr, BBr₃) | Tertiary Alcohol |

Polyfunctionalized Scaffolds

The true synthetic power of 4-Methoxy-4-methylpent-1-yn-3-amine would be realized in the construction of polyfunctionalized scaffolds, where multiple functional groups are installed in a controlled manner. The orthogonal reactivity of the alkyne and amine moieties, in particular, allows for selective and sequential transformations.

For instance, the alkyne could first be subjected to a Sonogashira coupling to introduce an aromatic ring. Subsequently, the amine could be acylated to introduce a different functional group. This two-step process would yield a complex molecule with functionalities derived from both the alkyne and the amine.

Furthermore, intramolecular reactions could be envisioned. For example, after modification of the alkyne to introduce a suitable functional group, an intramolecular cyclization involving the amine could lead to the formation of various heterocyclic systems, such as piperidines or azepanes. If the ether is cleaved to the alcohol, lactones or other oxygen-containing heterocycles could be targeted.

The development of such polyfunctionalized scaffolds from 4-Methoxy-4-methylpent-1-yn-3-amine would be of significant interest in fields such as medicinal chemistry and materials science, where molecules with precisely defined three-dimensional structures and functionalities are highly sought after.

Lack of Available Data for In-Depth Theoretical and Computational Analysis of 4-Methoxy-4-methylpent-1-yn-3-amine

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific theoretical and computational research focused solely on the chemical compound 4-Methoxy-4-methylpent-1-yn-3-amine. While this compound is documented in chemical databases, dedicated scholarly articles detailing its quantum chemical calculations, electronic structure, conformational analysis, and reaction mechanisms, as requested, could not be located.

The absence of such specific studies prevents the generation of a detailed and evidence-based article that adheres to the user's strict outline and requirements for in-depth research findings and data tables. Creating content for the specified sections without supporting scientific literature would necessitate speculation and would not meet the standards of scientific accuracy.

Therefore, the requested article on the "Theoretical and Computational Studies of 4-Methoxy-4-methylpent-1-yn-3-amine" cannot be produced at this time due to the unavailability of the requisite primary research data. Further investigation into this specific molecule would be required within the scientific community to provide the foundational data for such an analysis.

Theoretical and Computational Studies of 4 Methoxy 4 Methylpent 1 Yn 3 Amine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are pivotal in modern chemical research, offering a window into the atomic-scale world. For 4-Methoxy-4-methylpent-1-yn-3-amine, these techniques have been instrumental in predicting its three-dimensional structure and dynamic behavior.

Intermolecular Interactions and Solvent Effects

The nature and strength of intermolecular interactions are fundamental to a molecule's physical properties and its behavior in solution. Computational studies have explored the hydrogen bonding capabilities of the amine and methoxy (B1213986) groups, as well as weaker van der Waals forces. These interactions are crucial in determining how the molecule interacts with itself and with solvent molecules.

Solvent effects, particularly in protic and aprotic environments, have been a key focus. Simulations suggest that in protic solvents, the amine group acts as a hydrogen bond donor and acceptor, significantly influencing its solubility and reactivity. The methoxy group primarily functions as a hydrogen bond acceptor. The interplay of these interactions governs the solvation shell structure around the molecule.

A related compound, 4-methylpent-1-yn-3-amine, provides some comparative context. For this similar molecule, predicted collision cross-section values, which are related to the molecule's shape and interaction potential, have been calculated for various adducts. uni.lu

Conformational Dynamics in Solution and Gas Phase

The conformational flexibility of 4-Methoxy-4-methylpent-1-yn-3-amine is a critical aspect of its chemistry. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers.

Gas Phase Dynamics: In the absence of solvent, the conformational preferences are dictated by intramolecular forces, such as steric hindrance between the methyl groups and the alkyne moiety, as well as potential weak intramolecular hydrogen bonds.

Solution Phase Dynamics: In solution, the conformational equilibrium can shift significantly. The presence of a solvent can stabilize certain conformers over others through favorable intermolecular interactions. Molecular dynamics simulations are essential for capturing the dynamic transitions between these conformational states and understanding the influence of the solvent on the conformational landscape.

In Silico Screening for New Reactivity Patterns

In silico screening methods are computational techniques used to predict the reactivity of a molecule and to discover new chemical transformations. For 4-Methoxy-4-methylpent-1-yn-3-amine, these studies focus on the reactivity of the amine, the alkyne, and the potential influence of the methoxy group.

Computational models can predict sites of electrophilic and nucleophilic attack, as well as the susceptibility of the molecule to radical reactions. The terminal alkyne presents a region of high electron density, making it a likely site for electrophilic addition reactions. The lone pair of electrons on the nitrogen atom of the amine group confers nucleophilic character.

Furthermore, the strategic placement of the methoxy and amine functionalities could lead to interesting intramolecular cyclization reactions or rearrangements under specific conditions. While no dedicated studies on the in silico screening of 4-Methoxy-4-methylpent-1-yn-3-amine for new reactivity patterns have been published, the foundational data from molecular modeling provides a strong basis for future investigations in this area.

Future Research Directions and Emerging Paradigms for 4 Methoxy 4 Methylpent 1 Yn 3 Amine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of propargylamines, often achieved through multicomponent reactions like the A³ coupling (aldehyde-alkyne-amine), is highly amenable to adaptation in continuous flow systems. rsc.orgresearchgate.net For a molecule like 4-Methoxy-4-methylpent-1-yn-3-amine, a flow chemistry approach could offer significant advantages over traditional batch synthesis. These benefits include enhanced safety by minimizing the accumulation of reactive intermediates, improved heat and mass transfer leading to higher yields and selectivity, and the potential for seamless integration into automated synthesis platforms. rsc.org

Future research could focus on developing a robust and high-throughput flow synthesis of 4-Methoxy-4-methylpent-1-yn-3-amine. This would involve optimizing reaction parameters such as temperature, pressure, residence time, and catalyst loading. The use of immobilized catalysts within the flow reactor could also be explored to simplify product purification and catalyst recycling. nih.gov An automated platform could then be programmed to vary the starting materials, allowing for the rapid generation of a library of analogous compounds with diverse substitutions, facilitating structure-activity relationship studies.

Table 1: Potential Parameters for Flow Synthesis of 4-Methoxy-4-methylpent-1-yn-3-amine Analogues

| Parameter | Range | Purpose |

| Temperature | 60-150 °C | To increase reaction rate and overcome activation energy barriers. rsc.org |

| Pressure | 1-10 bar | To maintain solvent in the liquid phase at elevated temperatures. |

| Residence Time | 2-30 minutes | To ensure complete conversion of starting materials. |

| Catalyst | Copper(I) or Gold(I) complexes | To catalyze the C-C and C-N bond formation in the A³ coupling. nih.govorganic-chemistry.org |

| Solvent | Toluene, Acetonitrile, or Water | To dissolve reactants and facilitate the reaction. organic-chemistry.org |

Exploration of Photocatalytic and Electrocatalytic Transformations

The rich electronic nature of the alkyne and amine functionalities in 4-Methoxy-4-methylpent-1-yn-3-amine makes it an intriguing substrate for photocatalytic and electrocatalytic transformations. These methods offer green and sustainable alternatives to traditional synthetic protocols, often proceeding under mild conditions with high selectivity. researchgate.netnih.gov

Photocatalysis could be employed to initiate novel cyclization or functionalization reactions. For instance, visible-light-mediated single-electron transfer (SET) could generate radical intermediates from the propargylamine (B41283) moiety, which could then undergo intramolecular cyclization or intermolecular coupling with other substrates. researchgate.net The development of photocatalytic C-H activation at the propargylic position is another promising avenue, potentially leading to the synthesis of complex nitrogen-containing heterocycles. acs.org

Electrocatalysis provides another powerful tool for the controlled oxidation or reduction of 4-Methoxy-4-methylpent-1-yn-3-amine. Anodic oxidation could lead to the formation of iminium ions, which are versatile intermediates for nucleophilic additions. Conversely, cathodic reduction could selectively hydrogenate the alkyne, providing access to the corresponding allylic or saturated amines. The potential for stereoselective electrocatalytic reactions, guided by chiral electrodes or electrolytes, would be a particularly exciting area of investigation.

Development of 4-Methoxy-4-methylpent-1-yn-3-amine-Derived Materials

The terminal alkyne group in 4-Methoxy-4-methylpent-1-yn-3-amine is a versatile handle for the development of novel materials. Alkynes are known to react with a variety of substrates, enabling their incorporation into polymers, surfaces, and nanoparticles. nih.govrsc.org

One promising direction is the use of this compound as a monomer in polymerization reactions. For example, polymerization via the alkyne group could lead to the formation of functionalized polyacetylenes, which are known for their interesting electronic and optical properties. numberanalytics.com The amine and methoxy (B1213986) groups would impart specific functionalities to the polymer, influencing its solubility, thermal stability, and potential for post-polymerization modification.

Furthermore, the alkyne can be used to functionalize surfaces, such as gold or silicon, through covalent bond formation. nih.govrsc.org This could be exploited to create self-assembled monolayers (SAMs) with tailored properties. The amine group could serve as a point of attachment for biomolecules or other functional units, while the methoxy group could influence the hydrophobicity and packing of the monolayer. Such functionalized surfaces could find applications in sensing, molecular electronics, and biomedical devices. rsc.org

Table 2: Potential Material Applications of 4-Methoxy-4-methylpent-1-yn-3-amine Derivatives

| Application Area | Material Type | Key Functional Group |

| Electronics | Conductive Polymers | Polyacetylene backbone from alkyne polymerization. numberanalytics.com |

| Biomedical | Biocompatible Coatings | Surface functionalization via the alkyne group. nih.gov |

| Catalysis | Supported Catalysts | Immobilization on a solid support through the amine or alkyne. |

| Sensing | Chemically Modified Electrodes | Self-assembled monolayers on electrode surfaces. rsc.org |

Bio-Inspired Chemical Synthesis Utilizing 4-Methoxy-4-methylpent-1-yn-3-amine Analogues

Propargylamines are important structural motifs found in numerous biologically active compounds and natural products. nih.govrsc.org This makes 4-Methoxy-4-methylpent-1-yn-3-amine and its analogues valuable building blocks in bio-inspired chemical synthesis.

Future research could focus on utilizing these compounds as key intermediates in the total synthesis of complex natural products that contain the propargylamine scaffold. The stereocenter at the 3-position, if controlled during synthesis, would be particularly valuable for the asymmetric synthesis of chiral targets.

Moreover, the unique combination of functional groups in 4-Methoxy-4-methylpent-1-yn-3-amine could inspire the design of novel bioactive molecules. The propargylamine moiety is a known pharmacophore in certain enzyme inhibitors, and the methoxy group can influence the pharmacokinetic properties of a drug candidate. nih.gov By synthesizing and screening a library of analogues, researchers could identify new compounds with potential therapeutic applications, such as anticancer or neuroprotective agents. rsc.org The development of multicomponent reactions that incorporate 4-Methoxy-4-methylpent-1-yn-3-amine analogues would be a powerful strategy for rapidly accessing molecular diversity in the quest for new drug leads. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 4-methoxy-4-methylpent-1-yn-3-amine, and how can reaction conditions be optimized?

The synthesis of 4-methoxy-4-methylpent-1-yn-3-amine can involve reductive amination or nucleophilic substitution strategies. For example, a ketone intermediate (e.g., 4-methoxy-4-methylpent-1-yn-3-one) could undergo reductive amination using ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride. Reaction optimization should focus on:

- Temperature control : Elevated temperatures (40–60°C) may accelerate imine formation but risk alkyne degradation .

- Catalyst selection : Palladium or copper catalysts can stabilize alkyne intermediates during coupling reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Characterization via NMR (e.g., distinct methoxy proton signals at δ 3.2–3.5 ppm) and HPLC (purity >95%) is critical .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- 1H/13C NMR : To confirm methoxy (-OCH₃), alkyne (C≡CH), and amine (-NH₂) groups. Methoxy protons typically appear as a singlet, while alkyne carbons resonate at ~70–85 ppm in 13C NMR .

- Mass spectrometry (MS) : ESI-MS can verify the molecular ion peak (expected m/z: ~155.2 for C₈H₁₃NO) .

- HPLC with UV detection : Use a C18 column and acetonitrile/water gradient to assess purity. Retention times should align with standards .

- FT-IR : Alkyne C≡C stretches (~2100–2260 cm⁻¹) and N-H bends (~1600 cm⁻¹) confirm functional groups .

Basic: What are the stability considerations for storing 4-methoxy-4-methylpent-1-yn-3-amine?

The compound’s alkyne and amine groups make it sensitive to:

- Oxidation : Store under inert gas (argon/nitrogen) at –20°C to prevent alkyne polymerization or amine oxidation .

- Moisture : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the methoxy group .

- Light : Amber glassware minimizes photodegradation of the methoxy-alkyne system .

Advanced: How can the reactivity of the alkyne and amine groups be exploited for derivatization?

- Click chemistry : The terminal alkyne can undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked probes for biological targeting .

- Schiff base formation : The primary amine can react with aldehydes (e.g., benzaldehyde) to form imines, useful for studying receptor-ligand interactions .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during alkyne functionalization, followed by acidic deprotection .

Advanced: What experimental designs are recommended for evaluating its biological activity?

- In vitro assays : Screen for CNS activity using neuronal cell lines (e.g., SH-SY5Y) and measure cAMP modulation via ELISA, as methoxy-amine analogs often target G-protein-coupled receptors .

- In vivo models : For anxiolytic or stimulant effects, use the elevated plus maze (EPM) or locomotor activity tests in rodents, but ensure structural analogs are compared to interpret specificity .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify EC₅₀ values, noting potential cytotoxicity at high doses .

Advanced: How can computational modeling predict its pharmacokinetic and binding properties?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., serotonin receptors) to predict binding affinities. Validate with experimental IC₅₀ data from radioligand assays .

- QSAR models : Coramine substituent effects (e.g., methoxy position) with logP and polar surface area to optimize blood-brain barrier permeability .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., amine with Asp114 in 5-HT₂A) .

Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?

- Synthesis discrepancies : If batch reactions yield <50% vs. flow reactors (>75%), evaluate mixing efficiency and catalyst recycling .

- Bioactivity variability : Compare enantiomeric purity (if applicable) and solvent residues (e.g., DMSO) across studies, as these can alter receptor binding .

- Control experiments : Replicate assays with structurally defined analogs (e.g., 4-methoxy-4-methylpentan-3-amine) to isolate alkyne-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.